5-[2-(4-Chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile
Overview
Description
5-[2-(4-Chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorinated aniline group, a fluorinated phenyl group, and an isoxazole ring with a nitrile group
Preparation Methods
The synthesis of 5-[2-(4-Chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the vinyl group: This step involves the addition of a vinyl group to the isoxazole ring, often through a Heck or Suzuki coupling reaction.
Attachment of the chlorinated aniline and fluorinated phenyl groups: These groups are introduced through nucleophilic substitution reactions, where the aniline and phenyl groups replace leaving groups on the isoxazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
5-[2-(4-Chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[2-(4-Chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[2-(4-Chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
When compared to similar compounds, 5-[2-(4-Chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
5-[2-(4-Chloroanilino)vinyl]-3-(2-chloro-6-fluorobenzyl)sulfanyl-4-isothiazolecarbonitrile: This compound has a similar core structure but with different substituents, leading to variations in reactivity and applications.
This compound derivatives: These derivatives may have modifications at specific positions, altering their chemical and biological properties.
Properties
IUPAC Name |
5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN3O/c19-11-4-6-12(7-5-11)23-9-8-16-13(10-22)18(24-25-16)17-14(20)2-1-3-15(17)21/h1-9,23H/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHXPWSFCZDZTN-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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